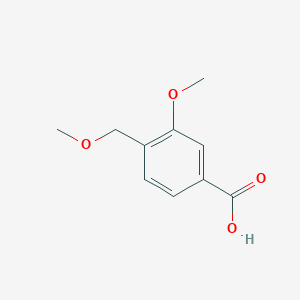

3-Methoxy-4-(methoxymethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-8-4-3-7(10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSCKDGMMHUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 Methoxy 4 Methoxymethyl Benzoic Acid

Multi-Step Synthetic Routes

Multi-step syntheses are essential for constructing 3-Methoxy-4-(methoxymethyl)benzoic acid, allowing for controlled functionalization of the benzoic acid core and precise installation of the required substituents.

The synthesis of substituted benzoic acids like this compound often begins with a commercially available or readily synthesized precursor that already contains some of the desired functionalities. This approach allows for a more efficient and convergent synthetic route. A common strategy involves utilizing precursors such as 3-hydroxy-4-methylbenzoic acid or 3-methoxy-4-methylbenzoic acid. google.comchemixl.comnbinno.com These compounds serve as a foundational scaffold upon which the final methoxymethyl group is elaborated.

For instance, a synthetic pathway can be envisioned starting from 3-methoxy-4-methylbenzoic acid. chemicalbook.comnbinno.comnist.gov This precursor already possesses the required methoxy (B1213986) group at the C3 position and the carboxylic acid group. The main challenge then becomes the functionalization of the methyl group at the C4 position. Another viable precursor is 3-hydroxy-4-methylbenzoic acid, which would require an initial methylation step to form the methoxy group before proceeding with the modification of the C4-methyl group. google.com The synthesis of the precursor 3-methoxy-4-methylbenzoic acid itself can be achieved through various means, including the reaction of 5-Bromo-2-methylphenol with a Grignard reagent followed by carboxylation with carbon dioxide. nbinno.com

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Compound | Key Synthetic Step(s) Required | Reference(s) |

| 3-Methoxy-4-methylbenzoic acid | Functionalization of the C4-methyl group | chemicalbook.com, chemixl.com, nbinno.com |

| 3-Hydroxy-4-methylbenzoic acid | O-methylation of the hydroxyl group, then functionalization of the C4-methyl group | google.com |

| 5-Bromo-2-methylphenol | Grignard formation, carboxylation, then functionalization of the C4-methyl group | nbinno.com |

The specific introduction of the methoxy and methoxymethyl groups is a critical phase of the synthesis, requiring regioselective and high-yielding reactions.

Methoxy Group Introduction: The methoxy group is typically introduced via the methylation of a corresponding phenol (B47542) (hydroxyl group). wikipedia.org This is a standard transformation in organic synthesis. A widely used method involves reacting the phenolic precursor with a methylating agent such as dimethyl sulphate in the presence of a base like potassium hydroxide. google.com The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the methylating agent. Metal-catalyzed methylation of phenols represents another viable route for synthesizing aryl methoxides. wikipedia.org

Methoxymethyl Group Introduction: The introduction of the 4-(methoxymethyl) group is the most distinctive step in the synthesis. A logical and common pathway starts from the 4-methyl precursor, such as 3-methoxy-4-methylbenzoic acid. This process involves a two-step sequence:

Benzylic Halogenation: The methyl group is first converted into a more reactive benzylic halide (e.g., benzyl (B1604629) bromide or benzyl chloride). This is typically achieved through a free-radical halogenation reaction using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light.

Nucleophilic Substitution: The resulting benzylic halide undergoes a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide (NaOMe). This reaction, a classic example of the Williamson ether synthesis, forms the desired methoxymethyl ether linkage. youtube.comorganic-chemistry.orgmasterorganicchemistry.com

This sequence leverages the enhanced reactivity of the benzylic position to selectively introduce the methoxymethyl functionality. youtube.com

Mechanistic Insights into Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis and minimizing side products.

The formation of the methoxymethyl group from a benzylic halide and sodium methoxide proceeds via a nucleophilic substitution mechanism. ontosight.ai Given that benzylic halides are typically primary or secondary and are excellent substrates for substitution, the reaction follows an SN2 (Substitution Nucleophilic Bimolecular) pathway. masterorganicchemistry.comyoutube.com

The mechanism involves the following key features:

Concerted Process: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electrophilic benzylic carbon from the backside relative to the leaving group (halide). Simultaneously, the carbon-halide bond breaks. masterorganicchemistry.com

Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond and the leaving group is breaking its bond with the central carbon atom.

Stereochemistry: If the benzylic carbon were chiral, this mechanism would result in an inversion of stereochemistry.

Reaction Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the substrate (benzylic halide) and the nucleophile (methoxide). numberanalytics.com

The SN2 mechanism is highly favored for primary benzylic halides because there is minimal steric hindrance to the backside attack of the nucleophile. youtube.comyoutube.com Furthermore, competing elimination reactions (E2) are unlikely as there are no β-hydrogens on the adjacent aromatic ring. youtube.com This makes the Williamson ether synthesis a very clean and high-yielding method for forming benzyl ethers. youtube.comorganic-chemistry.org

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions.

Synthesis of Aromatic Ethers: While stoichiometric reagents are effective for O-methylation, catalytic approaches are also available. For example, transition metal catalysts based on copper(I) or palladium(0) have been shown to enhance the rate and reduce side reactions in Williamson ether synthesis-type reactions. numberanalytics.com Phase-transfer catalysts can also be employed to improve reaction efficiency, especially when dealing with reactants in different phases. numberanalytics.com

Synthesis of Aromatic Carboxylic Acids: The benzoic acid moiety itself can be formed through catalytic oxidation. The commercial production of benzoic acid involves the partial oxidation of toluene (B28343) using oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org This type of liquid-phase air oxidation can be applied to substituted toluenes to generate the corresponding benzoic acids. google.com For instance, a precursor like 3-methoxy-4-methyltoluene could be catalytically oxidized to form 3-methoxy-4-methylbenzoic acid. researchgate.netkhanacademy.org This method uses inexpensive oxidants and catalysts, making it suitable for large-scale production. google.com Other catalytic methods include the palladium-catalyzed C-H functionalization and carbonylation of benzene (B151609) derivatives, though these are typically more complex. acs.orgorganic-chemistry.org

Optimization of Synthetic Protocols and Reaction Conditions

To maximize the yield and purity of this compound, optimization of the reaction conditions for key steps is critical. The Williamson ether synthesis step is a prime candidate for such optimization.

Key parameters that can be adjusted include:

Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or DMSO are often preferred as they effectively generate the nucleophilic alkoxide and enhance its reactivity. numberanalytics.com

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. ontosight.ai Finding the optimal temperature provides a balance between reaction time and product purity.

Reactant Concentration: The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the alkoxide. Adjusting concentrations can be used to control the reaction rate. numberanalytics.com

Catalysts: The use of phase-transfer catalysts or transition metal catalysts can improve reaction efficiency and allow for milder conditions. numberanalytics.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while maintaining or improving yields. numberanalytics.comsacredheart.edu

Table 2: Parameters for Optimization of the Williamson Ether Synthesis Step

| Parameter | Variables to Test | Potential Impact | Reference(s) |

| Solvent | Polar aprotic (DMF, DMSO), Polar protic (Ethanol), Ethers (THF) | Affects alkoxide solubility and nucleophilicity. | numberanalytics.com |

| Base | NaH, NaOMe, KOtBu, K₂CO₃ | Strength of base influences the rate of alkoxide formation. | numberanalytics.com |

| Temperature | Room Temperature to Reflux | Balances reaction rate against the formation of byproducts. | ontosight.ai |

| Time | 1-24 hours (conventional) or 1-10 minutes (microwave) | Determines reaction completion and can affect byproduct formation. | sacredheart.edu |

| Catalyst | Phase-transfer catalysts (e.g., TBAB), Metal catalysts (Cu(I), Pd(0)) | Can increase reaction rate and selectivity under milder conditions. | numberanalytics.com |

By systematically varying these parameters, an optimized protocol can be developed that provides this compound in high yield and purity, suitable for further applications.

Advanced Purification Techniques for Organic Acid Compounds

Following the synthesis and deprotection, the crude this compound often contains unreacted starting materials, reagents from the hydrolysis step (e.g., salts), and minor byproducts. While traditional purification methods like recrystallization are effective, advanced techniques may be required to achieve high purity, particularly for analytical standards or pharmaceutical intermediates.

Recrystallization: Recrystallization is a fundamental and effective technique for purifying solid organic compounds like benzoic acid derivatives. ma.eduwikipedia.org The principle relies on the difference in solubility of the compound in a hot versus a cold solvent. ma.eduquora.com For substituted benzoic acids, a common solvent is water or a mixed solvent system (e.g., ethanol-water). wikipedia.orgquora.com The crude acid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified compound crystallizes, leaving impurities behind in the mother liquor. ma.edu

| Solvent System | Suitability for Benzoic Acids | Rationale |

| Water | High | Benzoic acid's solubility is significantly higher in hot water than in cold water, making it an excellent and safe solvent for recrystallization. wikipedia.org |

| Ethanol-Water | High | For derivatives with slightly different polarity, a mixed solvent system can be fine-tuned to achieve optimal solubility characteristics for effective purification. |

| Toluene | Moderate | Can be used, but the flammability and volatility of organic solvents require more stringent safety precautions. |

Advanced Chromatographic Methods: For challenging separations or to achieve very high purity, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. sielc.com

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from a mixture. For aromatic carboxylic acids, reversed-phase HPLC is commonly used. sielc.comteledyneisco.com

Stationary Phase: A non-polar stationary phase, typically C18-silica, is used. teledyneisco.com

Mobile Phase: A polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used. sielc.com The pH of the mobile phase is crucial; it is often acidified (e.g., with formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. This increases its retention on the non-polar stationary phase and results in sharper peaks and better separation. sielc.com

Ion-Exchange Chromatography (IEC): This technique is particularly well-suited for the purification of charged molecules like carboxylic acids. iajps.comoup.com

Stationary Phase: The stationary phase is a resin that contains charged functional groups. For purifying an anion like a carboxylate, an anion-exchange resin with positively charged groups is used. iajps.com

Procedure: The crude product mixture is loaded onto the column at a pH where the carboxylic acid is deprotonated (i.e., as a carboxylate anion). The negatively charged carboxylate binds to the positively charged resin. Impurities that are neutral or positively charged will pass through the column. The pure compound is then eluted by changing the pH or by increasing the ionic strength of the eluent (a salt gradient), which displaces the bound carboxylate from the resin. iajps.comoup.com Cation-exchange resins can also be utilized in a mode known as ion-exclusion chromatography for separating benzoic acids. nih.gov

The choice of purification technique depends on the nature and quantity of the impurities, the scale of the purification, and the required final purity of the this compound.

Chemical Reactivity and Transformational Chemistry of 3 Methoxy 4 Methoxymethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of transformations, including conversion to esters and amides, reduction to an alcohol, and removal through decarboxylation.

Esterification: The conversion of 3-Methoxy-4-(methoxymethyl)benzoic acid to its corresponding esters can be achieved through several standard methods. The most common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dergipark.org.trgoogle.com The reaction is typically heated to drive the equilibrium towards the ester product. Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov For instance, reacting the acid with thionyl chloride (SOCl₂) would yield the highly reactive 3-methoxy-4-(methoxymethyl)benzoyl chloride, which readily reacts with alcohols to form the desired ester.

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is typically accomplished using peptide coupling agents. Common reagents for this transformation include carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The general procedure involves mixing the carboxylic acid, an amine, and the coupling agents in an appropriate aprotic solvent. For example, the reaction of 3-nitro-4-chlorobenzoic acid with aniline (B41778) derivatives has been reported as a key step in the synthesis of more complex molecules, highlighting a viable pathway for forming aryl amides. google.com

Below is a table summarizing common conditions for these transformations.

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) |

| 1. SOCl₂ or (COCl)₂; 2. Alcohol, Base (e.g., Pyridine) | Ester (-COOR) | |

| Alcohol, DCC, DMAP | Ester (-COOR) | |

| Amidation | Amine (RNH₂), Coupling Agent (e.g., EDC, DCC), HOBt | Amide (-CONHR) |

| 1. SOCl₂; 2. Amine (RNH₂) | Amide (-CONHR) |

Table 1: Representative Esterification and Amidation Conditions

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [3-methoxy-4-(methoxymethyl)phenyl]methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Other suitable reagents include borane-THF complex (BH₃·THF).

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a more challenging transformation for aromatic carboxylic acids compared to their aliphatic counterparts. nih.gov Direct thermal decarboxylation of benzoic acids typically requires very high temperatures (often above 200°C) and may result in low yields. researchgate.net However, the rate of decarboxylation can be significantly influenced by the other substituents on the aromatic ring. For hydroxy-activated benzoic acids, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), decarboxylation proceeds more readily to form guaiacol. nist.gov While this compound lacks the activating hydroxyl group, catalytic methods can facilitate this reaction. For example, copper-based catalysts, such as Cu₂O, in subcritical water have been shown to effectively catalyze the decarboxylation of benzoic acid to benzene (B151609) at elevated temperatures. rsc.org Another approach involves radical decarboxylation through ligand-to-metal charge transfer in copper carboxylates. nih.gov

| Pathway | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | [3-Methoxy-4-(methoxymethyl)phenyl]methanol |

| 1. BH₃·THF; 2. H₃O⁺ | [3-Methoxy-4-(methoxymethyl)phenyl]methanol | |

| Decarboxylation | Heat (>200°C) | 1-Methoxy-2-(methoxymethyl)benzene |

| Cu₂O catalyst, H₂O, Heat | 1-Methoxy-2-(methoxymethyl)benzene |

Table 2: Reduction and Decarboxylation Reactions

Reactivity of the Aromatic Ring System

The substitution pattern on the benzene ring of this compound dictates its reactivity towards electrophiles and in metalation reactions. The ring is substituted with one deactivating, meta-directing group (-COOH) and two activating, ortho, para-directing groups (-OCH₃ and -CH₂OCH₃).

In electrophilic aromatic substitution (SEAr) reactions, the outcome is determined by the cumulative electronic and steric effects of the existing substituents. wikipedia.org The methoxy (B1213986) (-OCH₃) group is a powerful activating group, donating electron density to the ring via resonance. The methoxymethyl (-CH₂OCH₃) group is also activating, though less so than the methoxy group. Conversely, the carboxylic acid (-COOH) group is deactivating due to its electron-withdrawing inductive and resonance effects.

The directing effects of these groups are as follows:

-OCH₃ (at C3): Directs ortho (C2, C4) and para (C6). The C4 position is already substituted.

-CH₂OCH₃ (at C4): Directs ortho (C3, C5) and para (C1). The C1 and C3 positions are already substituted.

-COOH (at C1): Directs meta (C3, C5). The C3 position is already substituted.

The positions available for substitution are C2, C5, and C6. The powerful activating effect of the methoxy group strongly favors substitution at its ortho (C2) and para (C6) positions. The methoxymethyl group directs to C5, and the carboxylic acid group also directs to C5. Therefore, the primary sites of electrophilic attack are predicted to be C2, C5, and C6. The C2 and C6 positions are activated by the potent methoxy group, while the C5 position is activated by the methoxymethyl group and directed by the carboxyl group. The final product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For example, in a nitration reaction using nitric acid and sulfuric acid, a mixture of 2-nitro, 5-nitro, and 6-nitro derivatives would be expected. mdpi.comgoogle.comchegg.com

| Position | Directing Groups | Activating/Deactivating Effect | Predicted Reactivity |

| C2 | Ortho to -OCH₃ | Strongly Activated | High |

| C5 | Ortho to -CH₂OCH₃, Meta to -COOH | Moderately Activated | Moderate |

| C6 | Para to -OCH₃ | Strongly Activated | High |

Table 3: Analysis of Electrophilic Substitution Sites

Directed ortho metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. organic-chemistry.orgnih.gov In this compound, both the carboxylate (formed in situ by deprotonation with the organolithium base) and the methoxy group are effective DMGs.

Carboxylate as DMG: The carboxylate group is a well-established DMG, directing lithiation to the adjacent C2 and C6 positions. semanticscholar.org Given that the C6 position is sterically less hindered, it might be a favored site. However, the C2 position is also ortho to the methoxy group.

Methoxy as DMG: The methoxy group is also a potent DMG, directing metalation to the C2 position.

The combined directing influence of the carboxylate and methoxy groups would strongly favor metalation at the C2 position. Treatment of the molecule with a strong base like s-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature would likely lead to the formation of a dianion, with subsequent regioselective deprotonation at C2. acs.orgbohrium.com Trapping the resulting aryllithium intermediate with an electrophile (e.g., iodomethane, chlorotrimethylsilane) would introduce a new substituent exclusively at the C2 position. bohrium.com This provides a highly controlled method for synthesizing contiguously substituted benzoic acids that are often difficult to prepare via classical electrophilic substitution. nih.gov

Chemical Modifications of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) on the aromatic ring is essentially a methoxymethyl (MOM) ether. wikipedia.org MOM ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability under a range of conditions, particularly basic, oxidizing, and reducing environments. adichemistry.com

The primary chemical modification of this group involves its cleavage (deprotection). Since the MOM group is an acetal, it is susceptible to cleavage under acidic conditions. wikipedia.orgadichemistry.com Treatment of this compound with a Brønsted acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid (e.g., trimethylsilyl (B98337) triflate) would cleave the ether linkage. acs.org This reaction proceeds via protonation of the ether oxygen followed by elimination to form a resonance-stabilized benzylic carbocation and methanol. Subsequent reaction with water during workup would yield 4-(hydroxymethyl)-3-methoxybenzoic acid.

The reactivity of aromatic MOM ethers can differ from their aliphatic counterparts. Studies have shown that treatment of aromatic MOM ethers with trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl leads to the deprotected phenol (B47542) (in this case, a benzyl (B1604629) alcohol), whereas using triethylsilyl triflate (TESOTf) can result in the direct conversion to a TES ether. acs.org This provides a method for chemoselective transformation of the methoxymethyl group.

Selective Oxidation and Reduction Reactions

The presence of multiple oxidizable and reducible sites on this compound necessitates careful selection of reagents to achieve selective transformations.

Selective Oxidation:

The methoxymethyl group is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. For instance, oxidation of a similar compound, 4-(methoxymethyl)benzoic acid, can form 4-formylbenzoic acid or 4-carboxybenzoic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) . The aromatic ring itself is generally resistant to oxidation under mild conditions due to the deactivating effect of the carboxylic acid group.

Selective Reduction:

The carboxylic acid group is the most readily reducible functionality in the molecule. It can be selectively reduced to the corresponding primary alcohol, 4-(methoxymethyl)-3-methoxybenzyl alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) nih.gov. The aromatic ring and the ether linkages are typically stable under these conditions. For example, the reduction of the carboxylic acid group in 4-(methoxymethyl)benzoic acid yields 4-(methoxymethyl)benzyl alcohol .

Table 1: Predicted Selective Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 3-Methoxy-4-formylbenzoic acid, 3-Methoxy-4-carboxybenzoic acid |

| Reduction | LiAlH4, NaBH4 | (3-Methoxy-4-(methoxymethyl)phenyl)methanol |

Cleavage and Derivatization Strategies for Ether Linkages

The two ether linkages in this compound—the aromatic methoxy group and the benzylic methoxymethyl group—can be cleaved under specific conditions, typically involving strong acids. libretexts.org

Ether Cleavage:

The cleavage of ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard method. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com In the case of the aromatic methoxy group, cleavage would yield a phenolic hydroxyl group. The benzylic ether is also susceptible to cleavage. The relative ease of cleavage of the two ethers would depend on the specific reaction conditions. Generally, aryl methyl ethers are cleaved to a phenol and a methyl halide. libretexts.org

Derivatization of Ether Linkages:

While direct derivatization of the ether linkages is less common than their cleavage, the resulting hydroxyl groups from cleavage can be readily derivatized. For instance, a phenolic hydroxyl group can be alkylated to form new ethers or acylated to form esters. These transformations open up avenues for further molecular modifications.

Table 2: Potential Ether Cleavage Reactions

| Ether Linkage | Reagent(s) | Potential Cleavage Products |

|---|---|---|

| Aromatic Methoxy | HBr, HI | 3-Hydroxy-4-(methoxymethyl)benzoic acid + Methyl bromide/iodide |

| Benzylic Methoxymethyl | HBr, HI | 3-Methoxy-4-(hydroxymethyl)benzoic acid + Methyl bromide/iodide |

Derivatization for the Synthesis of Novel Chemical Entities

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical field. The functional groups present offer multiple handles for derivatization.

The synthesis of the kinase inhibitor bosutinib, for example, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid. mdpi.comnih.govresearchgate.net The synthetic route involves a series of transformations including esterification of the carboxylic acid, alkylation of the phenolic hydroxyl group, nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization and amination reactions to build the final complex structure. mdpi.comresearchgate.net

Similarly, the synthesis of gefitinib, another kinase inhibitor, utilizes methyl 3-hydroxy-4-methoxybenzoate as a starting material. nih.gov This synthesis also involves key steps such as alkylation, nitration, reduction, cyclization, and amination. nih.gov These examples highlight the utility of the substituted benzoic acid scaffold in medicinal chemistry.

The carboxylic acid group of this compound can be readily converted into esters, amides, or acid chlorides, providing access to a wide range of derivatives. The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation, although the positions of substitution will be directed by the existing methoxy and methoxymethyl groups.

Table 3: Key Derivatization Reactions for Novel Syntheses

| Functional Group | Reaction Type | Reagents | Potential Intermediate Structures |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Methyl 3-methoxy-4-(methoxymethyl)benzoate |

| Carboxylic Acid | Amidation | Amine, Coupling agent | N-substituted-3-methoxy-4-(methoxymethyl)benzamide |

| Aromatic Ring | Nitration | Nitric acid, Sulfuric acid | Nitrated derivatives |

| Aromatic Ring | Halogenation | Halogen, Lewis acid | Halogenated derivatives |

Computational and Theoretical Investigations of 3 Methoxy 4 Methoxymethyl Benzoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental aspects of molecular systems. For 3-Methoxy-4-(methoxymethyl)benzoic acid, these methods provide a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.netbanglajol.info These optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Interactive Table: Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (ring) | 1.39 - 1.41 |

| C-O (methoxy) | 1.36 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| Bond Angle (°) | C-C-C (ring) | 119 - 121 |

| O-C-C (methoxy) | 115 | |

| O=C-O (carboxyl) | 123 | |

| Dihedral Angle (°) | C-C-O-C(methoxy) | ~180 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity.

Interactive Table: FMO Analysis of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Electron Density Distribution and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.org The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue represents electron-deficient regions (positive potential). For this compound, the oxygen atoms of the carboxyl and methoxy (B1213986) groups are expected to be the most electron-rich sites, making them prone to electrophilic attack.

Vibrational Spectroscopy Simulations and Experimental Data Correlation

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman, are powerful for interpreting and assigning experimental data.

Theoretical Infrared (IR) and Raman Spectra Prediction

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. epstem.net These calculations provide a set of vibrational modes and their corresponding intensities, which can be used to generate theoretical IR and Raman spectra. These simulated spectra serve as a valuable reference for the analysis of experimental spectroscopic data.

Interactive Table: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3500 |

| C-H stretch (aromatic) | Benzene (B151609) Ring | ~3100 |

| C-H stretch (aliphatic) | Methoxy/Methoxymethyl | ~2950 |

| C=O stretch | Carboxylic Acid | ~1700 |

| C-C stretch (aromatic) | Benzene Ring | ~1600, ~1450 |

| C-O stretch | Methoxy/Carboxylic Acid | ~1250 |

Note: This table presents illustrative vibrational frequencies based on known ranges for the respective functional groups, as specific computational results for the title compound were not available.

Resolution of Discrepancies Between Experimental and Computational Vibrational Modes

Discrepancies between experimental and computationally predicted vibrational frequencies are common due to factors such as the phase of the sample (gas phase in calculations vs. solid or liquid in experiments), intermolecular interactions, and the inherent approximations in theoretical models. mdpi.comresearchgate.net These differences can often be resolved by applying a scaling factor to the calculated frequencies. A detailed comparison allows for a more accurate assignment of the experimental vibrational bands to specific molecular motions. epstem.net For instance, the characteristic O-H stretching frequency of the carboxylic acid dimer, often observed as a broad band in experimental IR spectra, can be more precisely understood through computational analysis of the hydrogen bonding interactions.

Solvent Effects on Molecular Properties and Reactivity

The chemical behavior of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. Computational models are essential for quantifying these solvent effects, providing insights that are crucial for predicting reaction outcomes and understanding molecular stability.

To theoretically study the influence of a solvent on this compound, continuum solvation models are frequently employed. The Polarizable Continuum Model (PCM) is a widely used and effective method. In this approach, the solute molecule is placed within a cavity created in a continuous medium that represents the solvent, characterized by its dielectric constant.

The PCM method calculates the electrostatic interactions between the solute and the surrounding solvent. The charge distribution of the solute molecule polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of molecular properties in a solvated state, providing a more realistic representation of the molecule's behavior in solution compared to gas-phase calculations. For this compound, applying the PCM would enable the prediction of how its geometry, electronic structure, and energy change when moved from a vacuum into various solvents like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO).

Solvation can profoundly impact the reactivity of this compound. This influence is quantified by calculating global and local reactivity descriptors, which are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): This value is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. Solvation typically alters the energies of the HOMO and LUMO, thus changing the energy gap.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, hardness measures the resistance to a change in electron distribution.

Electronegativity (χ): This describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the propensity of the molecule to accept electrons.

Theoretical studies on analogous compounds, such as 4-Bromo-3-(methoxymethoxy) benzoic acid, have demonstrated that solvation alters the values of these reactivity descriptors. banglajol.infosemanticscholar.orgresearchgate.net For this compound, calculations would likely show that polar solvents stabilize the molecule, leading to changes in these indices and thereby modifying its predicted reactivity in different chemical environments.

| Parameter | Gas Phase | Solvent (Ethanol) |

|---|---|---|

| EHOMO (eV) | -6.8 | -7.0 |

| ELUMO (eV) | -1.5 | -1.6 |

| Energy Gap (ΔE) (eV) | 5.3 | 5.4 |

| Hardness (η) | 2.65 | 2.70 |

| Electrophilicity (ω) | 3.05 | 2.96 |

Exploration of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing. semnan.ac.ir Computational methods allow for the in silico screening of molecules like this compound to assess their potential as NLO materials. The key to NLO activity is an asymmetric distribution of electron density that can be easily polarized by an external electric field.

The fundamental properties that underpin NLO activity are the dipole moment (μ) and the polarizability (α).

Polarizability (α): This tensor describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, inducing a dipole moment.

These properties are routinely calculated using DFT methods. For this compound, the presence of electron-donating methoxy and methoxymethyl groups and the electron-withdrawing carboxylic acid group suggests an intramolecular charge transfer, which would lead to a significant dipole moment and polarizability, making it a candidate for NLO applications. orientjchem.org

The most critical indicator of a molecule's potential for second-order NLO applications is the first hyperpolarizability (β). This third-rank tensor quantifies the non-linear response of the molecule to a strong external electric field, which is responsible for phenomena like second-harmonic generation (SHG).

Computational determination of the first hyperpolarizability is a standard feature of quantum chemistry software packages. The total hyperpolarizability (β_tot) is calculated from the individual tensor components. A large β_tot value is highly desirable for NLO materials. Theoretical investigations on similar substituted aromatic systems have shown that the nature and position of substituent groups dramatically influence the magnitude of β. researchgate.netresearchgate.net A computational study of this compound would precisely quantify this value, allowing for a direct comparison with known NLO materials like urea (B33335) or KDP.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 D |

| Mean Polarizability (α) (a.u.) | 120 a.u. |

| First Hyperpolarizability (βtot) (a.u.) | 850 a.u. |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. For this compound, this involves modeling its transformation during reactions such as esterification, oxidation, or substitution.

This modeling begins by identifying the structures of the reactants and products. The potential energy surface (PES) between these endpoints is then explored to find the minimum energy path. The most critical point on this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed.

The geometry of the transition state is located and optimized using specialized algorithms. A key step in confirming a true transition state is a vibrational frequency calculation. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate as the structure transforms from reactant to product.

Once the transition state is characterized, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the rate of the reaction. Such computational studies on related molecules, like the formation of veratraldehyde, demonstrate how these methods can trace complex, multi-step reaction pathways, including the identification of intermediates and multiple transition states. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for 3 Methoxy 4 Methoxymethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Methoxy-4-(methoxymethyl)benzoic acid are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum, the aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring. The proton at the C2 position, situated between the carboxylic acid and methoxy (B1213986) groups, would likely appear as a doublet. The proton at C6, adjacent to the methoxymethyl group, would also be expected to be a doublet, while the proton at C5 would likely present as a doublet of doublets due to coupling with its two non-equivalent neighbors. The spectrum would also feature singlets for the methoxy group protons, the methylene (B1212753) protons of the methoxymethyl group, and the methoxy protons of the methoxymethyl group. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show ten distinct signals, one for each unique carbon atom in this compound. This includes signals for the carboxyl carbon, the six aromatic carbons (four of which are substituted and two are proton-bearing), the methoxy carbon, the methylene carbon, and the terminal methyl carbon of the methoxymethyl group. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents on the ring.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H |

| Ar-H (C2-H) | ~7.6 | Doublet | 1H |

| Ar-H (C6-H) | ~7.5 | Doublet | 1H |

| Ar-H (C5-H) | ~7.3 | Doublet of Doublets | 1H |

| Ar-CH₂-O- | ~4.5 | Singlet | 2H |

| Ar-O-CH₃ | ~3.9 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~170 |

| Ar-C (C3) | ~160 |

| Ar-C (C4) | ~140 |

| Ar-C (C1) | ~125 |

| Ar-C (C6) | ~122 |

| Ar-C (C5) | ~115 |

| Ar-C (C2) | ~112 |

| Ar-CH₂-O- | ~73 |

| Ar-O-CH₃ | ~58 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (C5-H with C6-H), confirming their positions relative to each other. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. researchgate.net It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is invaluable for piecing together the molecular structure. For instance, HMBC would show a correlation from the methoxy protons (Ar-O-CH₃) to the C3 carbon, and from the methylene protons (Ar-CH₂-O-) to the C4, C3, and C5 carbons, confirming the placement of the substituent groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net A NOESY spectrum would be expected to show a correlation between the methoxy group protons (Ar-O-CH₃) and the aromatic proton at C2, as well as between the methylene protons (Ar-CH₂-O-) and the aromatic proton at C5.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound would be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. docbrown.info A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info The spectrum would also feature C-O stretching bands for the ether and carboxylic acid groups, as well as characteristic peaks for the aromatic ring, including C=C stretching vibrations around 1600-1450 cm⁻¹ and C-H bending vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch are usually strong, aiding in the confirmation of the molecular structure.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2950 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₀H₁₂O₄, the calculated monoisotopic mass is 196.0736 Da. HRMS analysis would confirm this exact mass, thereby verifying the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. vu.edu.au The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For this compound, the fragmentation pattern would likely involve several key losses. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH, 17 Da) followed by the loss of carbon monoxide (CO, 28 Da). Another expected fragmentation is the loss of the entire carboxylic acid group (•COOH, 45 Da). Cleavage of the ether bonds could also occur, leading to the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or a methoxymethyl radical (•CH₂OCH₃, 45 Da). Analyzing these specific fragmentation pathways allows for the confirmation of the presence and location of the various functional groups on the aromatic ring. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable in the analysis of this compound, providing robust solutions for determining its purity, quantifying it in various mixtures, and monitoring the progress of its synthesis. These techniques separate the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary phase and a mobile phase. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the specific analytical goal. For a non-volatile and thermally sensitive compound like this compound, HPLC is often the primary choice, while GC can be employed for the analysis of its more volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is particularly well-suited for non-volatile compounds and is widely used for purity testing, quantitative analysis, and stability studies. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for benzoic acid derivatives. ekb.eg

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. nih.govthaiscience.info To ensure the carboxylic acid group remains in its protonated, less polar form for better retention and sharp peak shape, the mobile phase is often acidified with additives like trifluoroacetic acid (TFA) or phosphoric acid. helixchrom.comsielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule exhibits strong chromophoric properties. nih.gov The method can be validated according to international guidelines to confirm its linearity, precision, accuracy, and limits of detection and quantitation, ensuring reliable and reproducible results for quality control purposes. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water | Elutes the compound from the column; the ratio is optimized for best separation. researchgate.net |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid | Suppresses ionization of the carboxylic acid group to improve peak shape and retention. helixchrom.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. ust.edu |

| Detection | UV Spectrophotometry (e.g., at 235 nm) | Quantifies the analyte based on its absorbance of UV light. helixchrom.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives

While direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, GC coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing its volatile derivatives. To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile functional group.

A common derivatization strategy for carboxylic acids is esterification. oup.com For instance, the compound can be converted to its methyl ester, this compound methyl ester, by reacting it with a methylating agent. This process significantly increases the volatility and thermal stability of the analyte, allowing it to be vaporized without decomposition in the GC injector and transported through the column by the carrier gas.

Once derivatized, the sample can be analyzed by GC-MS. This technique provides excellent separation and definitive identification of the target compound and any volatile impurities. The retention time from the gas chromatogram serves as a qualitative identifier, while the mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure and allows for the identification of unknown byproducts or contaminants. ojp.gov This methodology is particularly useful for monitoring reaction purity where volatile side-products may be present.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction of single crystals is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals how molecules are arranged in a crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

For carboxylic acids like this compound, a common and dominant structural motif observed in the solid state is the formation of hydrogen-bonded dimers. researchgate.net In this arrangement, the carboxyl groups of two separate molecules interact through a pair of strong O—H···O hydrogen bonds, creating a stable eight-membered ring. This dimerization significantly influences the compound's physical properties, including its melting point and solubility.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant scarcity of published research on the specific applications of the chemical compound This compound . While this compound is available from some chemical suppliers for research purposes, there is no substantive, publicly accessible data detailing its role in contemporary organic synthesis.

Consequently, it is not possible to provide a detailed analysis of its applications as a versatile intermediate in pharmaceutical synthesis, a building block for agrochemical and specialty chemical development, or as a precursor for advanced materials with tailored properties, as specified in the requested article outline.

It is important to distinguish this compound from the structurally similar, and more extensively documented, 3-Methoxy-4-methylbenzoic acid . The presence of a methoxymethyl group (-CH₂OCH₃) at the 4-position in the requested compound, as opposed to a methyl group (-CH₃), results in a distinct chemical entity with different physical and chemical properties. The available research predominantly focuses on the applications of 3-Methoxy-4-methylbenzoic acid.

Due to the strict focus on "this compound" and the absence of specific research findings for this molecule, a scientifically accurate and informative article adhering to the provided outline cannot be generated at this time. Further investigation and publication in the field of organic chemistry would be necessary to elaborate on the specific roles and applications of this particular compound.

Future Directions and Emerging Research Avenues for 3 Methoxy 4 Methoxymethyl Benzoic Acid

Development of Sustainable and Green Chemistry Approaches

The synthesis of complex aromatic compounds like 3-Methoxy-4-(methoxymethyl)benzoic acid traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient manufacturing processes. numberanalytics.comwjpmr.com

Key research directions include:

Biocatalysis: Utilizing enzymes or whole-cell microorganisms to perform specific synthetic steps. nih.gov For instance, engineered microbes could potentially synthesize aromatic precursors from renewable feedstocks like glucose through the shikimate pathway, reducing reliance on petroleum-based starting materials. nih.gov Enzymes could also be employed for selective oxidation or methylation steps, operating under mild aqueous conditions and minimizing the use of harsh chemicals.

Renewable Feedstocks: Investigating pathways that begin from biomass-derived platform molecules, such as furfural (B47365) derivatives, which can be converted into aromatic rings. ucl.ac.ukucl.ac.uk This approach aligns with the principles of a circular economy by transforming renewable resources into valuable chemical intermediates.

Green Solvents and Catalysts: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. Research into recyclable catalysts, such as selenium-containing compounds for oxidation reactions with hydrogen peroxide, offers a pathway to reduce waste and improve process efficiency. mdpi.com A continuous synthesis process using oxygen as a green and readily available oxidant could also enhance safety and yield. scispace.com

| Parameter | Traditional Synthesis (Hypothetical) | Potential Green Synthesis Approach | Anticipated Benefits |

|---|---|---|---|

| Starting Materials | Petroleum-derived toluene (B28343) or xylene | Biomass-derived furfurals or sugars | Reduced carbon footprint, use of renewable resources |

| Solvents | Chlorinated hydrocarbons, DMF | Water, supercritical CO2, ionic liquids | Lower toxicity, reduced VOC emissions, easier recycling |

| Oxidizing Agents | Potassium permanganate (B83412), chromic acid | O2/catalyst, H2O2/catalyst, enzymatic oxidation | Generation of benign byproducts (e.g., H2O), higher atom economy |

| Catalysts | Stoichiometric Lewis acids, heavy metals | Recyclable heterogeneous catalysts, biocatalysts | Reduced waste, milder reaction conditions, high selectivity |

Chemo- and Regioselective Catalysis for Complex Derivatization

The structure of this compound presents multiple sites for chemical modification, including the carboxylic acid group, the two ether linkages, and the aromatic C-H bonds. Achieving selectivity at one site without affecting the others is a significant challenge. Future research will heavily focus on advanced catalytic methods to enable precise and predictable derivatization.

Emerging avenues in this area include:

Directed C-H Functionalization: This powerful strategy uses a directing group to guide a transition-metal catalyst to a specific C-H bond on the aromatic ring. scispace.comnih.govresearchgate.net While ortho-functionalization of benzoic acids is well-studied, developing templates and catalysts for selective meta- or the remaining ortho-position of this compound is a key research frontier. researchgate.netnih.gov Success in this area would allow for the direct introduction of new functional groups, bypassing lengthy protection-deprotection sequences.

Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity under mild conditions. nih.gov Organocatalytic benzannulation strategies could be explored to build more complex fused-ring systems starting from derivatives of this compound. nih.gov

Photoredox Catalysis: This technique uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. It could be applied to generate radical intermediates from the parent molecule, leading to novel C-C and C-heteroatom bond formations with high functional group tolerance.

Integration of Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. engineering.org.cnrjptonline.org For a molecule like this compound, these computational tools can accelerate research by predicting reactivity, optimizing reaction conditions, and proposing novel synthetic routes.

Key areas for integration include:

Reaction Outcome Prediction: ML models, particularly those based on graph neural networks or transformer architectures, can be trained on vast databases of chemical reactions to predict the likely products and yields for reactions involving this compound. eurekalert.orgnih.gov This predictive power can save significant experimental time and resources by identifying promising reactions before they are attempted in the lab. eurekalert.org

Retrosynthesis Planning: AI-driven retrosynthesis tools can analyze the structure of a complex target derivative and propose multiple viable synthetic pathways, breaking it down into simpler, commercially available precursors. chemcopilot.comillinois.eduatomfair.com These tools can be programmed to prioritize routes that are shorter, higher-yielding, or adhere to green chemistry principles. atomfair.com

De Novo Molecular Design: Machine learning models can be used to design entirely new derivatives of this compound with optimized properties. By learning the relationship between chemical structure and function, these models can generate novel molecular structures predicted to have enhanced activity for a specific application, such as a particular biological target or material property.

| ML Application | Input Data | Predicted Output | Potential Impact on Research |

|---|---|---|---|

| Reaction Yield Prediction | Reactant structures (SMILES/graph), reagents, solvents, temperature | Predicted reaction yield (%) | Optimization of reaction conditions without extensive experimentation |

| Retrosynthesis | Target molecule structure | Ranked list of potential synthetic routes and precursors | Rapid identification of efficient and novel synthetic pathways |

| Property Prediction | Molecular structure of a novel derivative | Predicted properties (e.g., solubility, binding affinity, electronic properties) | Prioritization of synthetic targets with the highest likelihood of success |

Advanced Materials Science Applications

The unique arrangement of functional groups in this compound—a carboxylic acid for coordination or polymerization, and ether groups that can influence solubility and intermolecular interactions—makes it an intriguing building block for advanced materials.

Future research could explore its use in:

Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming highly porous, crystalline materials. brieflands.com MOFs constructed from this linker could exhibit unique properties for applications in gas storage, separation, or catalysis. rsc.orgresearchgate.netglobethesis.com The methoxy (B1213986) and methoxymethyl substituents could tune the pore environment, affecting selectivity for guest molecules.

Specialty Polymers and Plasticizers: As a derivative of benzoic acid, it could serve as a monomer for creating polyesters or polyamides with tailored properties. justlonghealth.com The ether side chains could enhance flexibility and processability, making it a candidate for developing novel plasticizers or high-performance polymers with specific thermal or mechanical characteristics. justlonghealth.com

Liquid Crystals: The rigid aromatic core combined with flexible side chains is a common motif in liquid crystalline molecules. researchgate.net Derivatives of this compound could be synthesized and investigated for their potential to form mesophases, which are crucial for display technologies and optical sensors.

Surface Modification and Inhibition: Benzoic acid derivatives have been studied as inhibitors for processes like Atomic Layer Deposition (ALD) by forming self-assembled monolayers on surfaces. mdpi.com The specific substitution pattern of this compound could offer a unique combination of binding affinity and surface packing, leading to applications in semiconductor manufacturing and corrosion protection. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxy-4-(methoxymethyl)benzoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, methoxymethyl groups are typically introduced using methoxymethyl chloride under basic conditions (e.g., NaH in DMF). Subsequent oxidation of intermediates (e.g., aldehydes to carboxylic acids) may require catalysts like KMnO₄ or RuO₂. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm structure via -NMR (δ 3.3–3.5 ppm for methoxy groups, δ 8.0–8.2 ppm for aromatic protons) .

Q. How does the methoxymethyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The methoxymethyl group enhances lipophilicity (logP ~1.8 predicted) compared to hydroxyl or carboxylate analogs, improving solubility in organic solvents like DCM or THF. Reactivity studies show sensitivity to acidic hydrolysis (e.g., HCl in dioxane cleaves the methoxymethyl group to form phenolic intermediates). Stability tests under varying pH (1–13) and temperatures (25–80°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities, assay conditions (e.g., buffer pH, incubation time), or cell line variability. To address this:

- Step 1 : Re-synthesize and purify the compound using standardized protocols .

- Step 2 : Validate biological activity in multiple assays (e.g., MIC tests for antimicrobial activity, IC₅₀ measurements for enzyme inhibition).

- Step 3 : Use LC-MS to confirm compound integrity post-assay and rule out degradation artifacts .

Q. What strategies optimize the compound’s stability in drug formulation studies?

- Methodological Answer :

- Formulation Screening : Test excipients (e.g., cyclodextrins, PEG) to improve aqueous solubility and prevent hydrolysis.

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., formation of 3-methoxy-4-hydroxybenzoic acid).

- Protective Group Alternatives : Replace the methoxymethyl group with more stable moieties (e.g., trifluoromethoxy) if instability persists .

Q. How can computational modeling predict the compound’s interactions with target enzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize the methoxymethyl group’s torsional angles for accurate pose prediction.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions).

- Validation : Compare predictions with SPR (surface plasmon resonance) binding data (KD values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.